molecular formula C11H15FN2 B2712920 1-(4-Fluoro-2-methylphenyl)piperazine CAS No. 307952-16-5

1-(4-Fluoro-2-methylphenyl)piperazine

Cat. No.: B2712920
CAS No.: 307952-16-5
M. Wt: 194.253
InChI Key: QBLQGSYVHVJZKI-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)piperazine is a chemical compound with the molecular formula C11H15FN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including medicinal chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-methylphenyl)piperazine typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with piperazine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methylphenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may act on neurotransmitter receptors to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)piperazine
  • 1-(4-Methylphenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine

Uniqueness

1-(4-Fluoro-2-methylphenyl)piperazine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it distinct from other piperazine derivatives .

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c1-9-8-10(12)2-3-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLQGSYVHVJZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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